(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol
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Overview
Description
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indene backbone substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be achieved through various synthetic routes. One common method involves the asymmetric bioreduction of 4-methoxy acetophenone using whole-cell biocatalysts such as Saccharomyces uvarum . The reaction conditions, including pH, incubation temperature, and agitation level, are optimized to achieve high conversion rates and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of chemical catalysts or biocatalysts. Biocatalysts are preferred due to their high selectivity, environmental compatibility, and ability to operate under mild conditions . The use of whole-cell microorganisms is particularly advantageous as they are equipped with metabolic pathways for the regeneration of necessary cofactors.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has numerous applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various cycloalkyl indoles and other complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in the study of enantioselective processes and enzyme-catalyzed reactions.
Industry: The compound’s unique properties make it useful in the production of flavors, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol include:
- (S)-1-(4-methoxyphenyl) ethanol
- (S)-(4-methoxyphenyl)[(1R,2S)-2-(1-piperidinyl)cyclohexyl]methanol
- (4-methoxyphenyl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its unique indene backbone and the specific arrangement of its functional groups
Properties
CAS No. |
154569-19-4 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(1S)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3/t16-/m0/s1 |
InChI Key |
FGRCYLHFMCPLBF-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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